molecular formula C19H15BrO B1281940 (2-Bromophenyl)diphenylmethanol CAS No. 61593-02-0

(2-Bromophenyl)diphenylmethanol

Cat. No.: B1281940
CAS No.: 61593-02-0
M. Wt: 339.2 g/mol
InChI Key: YAGRKBUHJZBWKN-UHFFFAOYSA-N
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Description

(2-Bromophenyl)diphenylmethanol is an organic compound with the molecular formula C19H15BrO It is a white crystalline solid that belongs to the class of diaryl alcohols

Mechanism of Action

Target of Action

The primary targets of (2-Bromophenyl)diphenylmethanol are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers

Mode of Action

It’s known that bromophenol derivatives can undergo various reactions such as alkylation . These reactions could potentially lead to changes in the targets they interact with. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Phenolic compounds, a group to which this compound belongs, are known to have diverse effects on various biochemical pathways . .

Result of Action

As a unique chemical provided for early discovery research , its specific effects at the molecular and cellular level are yet to be fully explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromophenyl)diphenylmethanol can be synthesized through several methods. One common method involves the reaction of 2-bromobenzophenone with phenylmagnesium bromide (a Grignard reagent) in diethyl ether under an inert atmosphere at temperatures ranging from 0 to 20°C. The reaction typically takes about 3 hours to complete .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: (2-Bromophenyl)benzophenone

    Reduction: (2-Bromophenyl)diphenylmethane

    Substitution: Various substituted diphenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)diphenylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

(2-Bromophenyl)diphenylmethanol can be compared with other similar compounds such as diphenylmethanol and (4-bromophenyl)diphenylmethanol:

    Diphenylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (4-Bromophenyl)diphenylmethanol: The bromine atom is positioned differently, affecting its reactivity and interaction with other molecules.

Properties

IUPAC Name

(2-bromophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGRKBUHJZBWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536132
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61593-02-0
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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